molecular formula C8H8N4O4 B8324075 [5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-methanol

[5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-methanol

Cat. No. B8324075
M. Wt: 224.17 g/mol
InChI Key: YLSLARNOWTXPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester (325 mg, 1.28 mmol) in THF (13.0 mL) was treated dropwise, at −10° C. with DiBAL (4.36 mL of a 1M solution in toluene, 4.36 mmol). The reaction mixture was stirred at −10° C. for 1 h followed by 1 h at rt. Sat. aq. Rochelle's salt (40 mL) was added and the reaction mixture was stirred for 1 h at rt. The aq. layer was extracted with EA (2×30 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound: TLC:rf (50:50 hept-EA)=0.28. LC-MS-conditions 02: tR=0.77 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C[O:4][C:5]([C:7]1[O:8][C:9]([CH2:12][N:13]2[N:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[N:14]2)=[CH:10][CH:11]=1)=O.CC(C[AlH]CC(C)C)C.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1COCC1.C1(C)C=CC=CC=1>[N+:18]([C:16]1[CH:15]=[N:14][N:13]([CH2:12][C:9]2[O:8][C:7]([CH2:5][OH:4])=[CH:11][CH:10]=2)[N:17]=1)([O-:20])=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
325 mg
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CN1N=CC(=N1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1 h at rt
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at rt
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (50:50 hept-EA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(N=C1)CC1=CC=C(O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.